3-Chloro-4-propoxyphenylboronic acid pinacol ester
Overview
Description
3-Chloro-4-propoxyphenylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C15H22BClO3 and a molecular weight of 296.6 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . The compound is characterized by its solid physical form and is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-propoxyphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-4-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions . The resulting product is then purified through techniques such as flash column chromatography to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-propoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, 3-Chloro-4-propoxyphenylboronic acid pinacol ester is widely used in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the construction of biaryl structures, which are essential in the development of various chemical entities .
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules, including potential drug candidates. It is also employed in the development of boron-containing compounds for applications in boron neutron capture therapy (BNCT), a targeted cancer treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of functionalized aromatic compounds is crucial for the development of high-performance materials .
Mechanism of Action
The mechanism by which 3-Chloro-4-propoxyphenylboronic acid pinacol ester exerts its effects in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets in this process are the palladium catalyst and the aryl halide, which participate in the catalytic cycle to facilitate the coupling reaction .
Comparison with Similar Compounds
- 3-Chlorophenylboronic acid pinacol ester
- 4-Chlorophenylboronic acid pinacol ester
- 3-Chloro-4-hydroxyphenylboronic acid pinacol ester
Comparison: Compared to similar compounds, 3-Chloro-4-propoxyphenylboronic acid pinacol ester offers unique reactivity due to the presence of the propoxy group, which can influence the electronic properties and steric hindrance of the molecule. This can result in different reaction outcomes and selectivities in cross-coupling reactions . Additionally, the presence of the chloro group can enhance the compound’s stability and reactivity in certain conditions .
Properties
IUPAC Name |
2-(3-chloro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-6-9-18-13-8-7-11(10-12(13)17)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQWKZLJPCZUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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